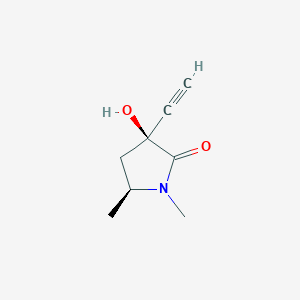
(3S,5S)-3-Ethynyl-3-hydroxy-1,5-dimethylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,5S)-3-ETHYNYL-3-HYDROXY-1,5-DIMETHYL-PYRROLIDIN-2-ONE is a chiral compound with significant interest in various scientific fields due to its unique structural properties. This compound features a pyrrolidinone ring with ethynyl and hydroxy functional groups, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-3-ETHYNYL-3-HYDROXY-1,5-DIMETHYL-PYRROLIDIN-2-ONE typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 3-ethynyl-1,5-dimethylpyrrolidin-2-one.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired stereochemistry and yield.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure (3S,5S) isomer.
Industrial Production Methods
In an industrial setting, the production of (3S,5S)-3-ETHYNYL-3-HYDROXY-1,5-DIMETHYL-PYRROLIDIN-2-ONE may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound.
化学反応の分析
Types of Reactions
(3S,5S)-3-ETHYNYL-3-HYDROXY-1,5-DIMETHYL-PYRROLIDIN-2-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The ethynyl group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction can produce alcohols.
科学的研究の応用
(3S,5S)-3-ETHYNYL-3-HYDROXY-1,5-DIMETHYL-PYRROLIDIN-2-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (3S,5S)-3-ETHYNYL-3-HYDROXY-1,5-DIMETHYL-PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
(3R,5S)-Fluvastatin: A statin used to lower cholesterol levels.
(3S,5R)-Fluvastatin: Another enantiomer of fluvastatin with different pharmacological properties.
Uniqueness
(3S,5S)-3-ETHYNYL-3-HYDROXY-1,5-DIMETHYL-PYRROLIDIN-2-ONE is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable molecule for various research and industrial applications.
特性
分子式 |
C8H11NO2 |
|---|---|
分子量 |
153.18 g/mol |
IUPAC名 |
(3S,5S)-3-ethynyl-3-hydroxy-1,5-dimethylpyrrolidin-2-one |
InChI |
InChI=1S/C8H11NO2/c1-4-8(11)5-6(2)9(3)7(8)10/h1,6,11H,5H2,2-3H3/t6-,8+/m0/s1 |
InChIキー |
PIISUDNVZNUNOQ-POYBYMJQSA-N |
異性体SMILES |
C[C@H]1C[C@@](C(=O)N1C)(C#C)O |
正規SMILES |
CC1CC(C(=O)N1C)(C#C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


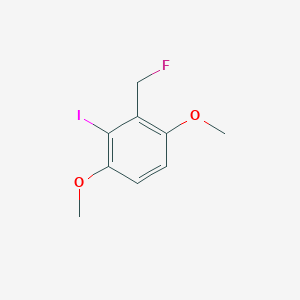
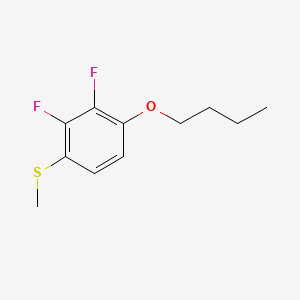
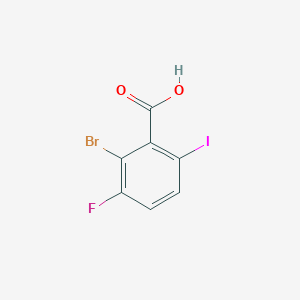
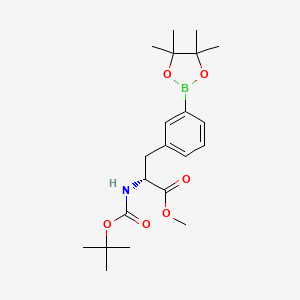
![3-(tert-Butoxycarbonyl)-1,1-dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline-4-carboxylic acid](/img/structure/B14040786.png)
![7-Ethyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid](/img/structure/B14040792.png)
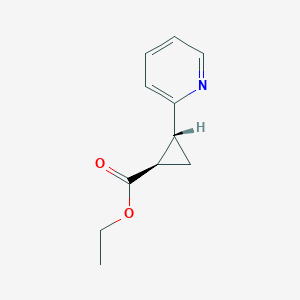
![(S)-3-Amino-3-(2,2-difluorobenzo[D][1,3]dioxol-5-YL)propanoic acid hydrochloride](/img/structure/B14040797.png)

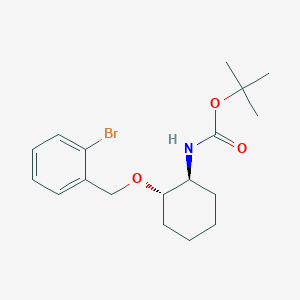

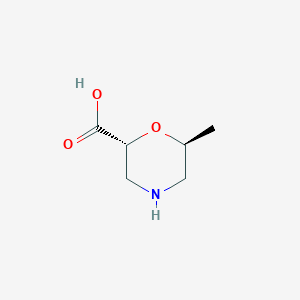

![3-(6-Bromo-4-chloro-1H-benzo[d][1,2,3]triazol-1-yl)phenol](/img/structure/B14040842.png)
